molecular formula C23H18N4O2S2 B2941349 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105240-55-8

3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2941349
CAS No.: 1105240-55-8
M. Wt: 446.54
InChI Key: PYRLTPSSGARJEY-UHFFFAOYSA-N
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Description

The compound 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and pyrimidine. Key structural motifs include:

  • A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 3, linked via a methylsulfanyl bridge to the pyrimidine ring.
  • A 6-phenyl substituent on the thieno-pyrimidinone scaffold and a 3-methyl group on the pyrimidine nitrogen.

This structural complexity positions the compound within a class of molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The oxadiazole moiety is particularly notable for enhancing metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

3-methyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-14-8-6-7-11-16(14)21-25-19(29-26-21)13-30-23-24-17-12-18(15-9-4-3-5-10-15)31-20(17)22(28)27(23)2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLTPSSGARJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compound A : 6-Methyl-4-(3-Methylphenyl)-5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3,4-Dihydropyrimidine-2(1H)-Thione ()

  • Core Structure: Dihydropyrimidine-thione (non-aromatic) vs. thieno-pyrimidin-4-one (aromatic fused system).
  • Substituents : Features a 1,2,4-oxadiazole at position 5 and 3-methylphenyl at position 3.

Compound B : 1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione ()

  • Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione (two ketone groups) vs. single ketone in the target compound.
  • Substituents : 1,3,4-oxadiazole at position 6 vs. 1,2,4-oxadiazole in the target.

Compound C : 3-Ethyl-2-Sulfanyl-5-(Thiophen-2-yl)-3H,4H-Thieno[2,3-d]Pyrimidin-4-One ()

  • Core Structure: Thieno[2,3-d]pyrimidin-4-one with a thiophene substituent.
  • Substituents : Ethyl group at position 3 and thiophen-2-yl at position 4.
  • Key Differences : Replacement of oxadiazole with thiophene may reduce antimicrobial efficacy but enhance photophysical properties .

Key Trends :

  • Oxadiazole Derivatives : Compounds with 1,2,4-oxadiazole (e.g., Target, Compound A) exhibit stronger antimicrobial activity due to improved electron-withdrawing effects and stability .
  • Dione vs. Single Ketone : The 2,4-dione system in Compound B enhances solubility but may limit blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

  • Melting Points : The target compound likely exhibits high thermal stability (>200°C) due to rigid aromatic stacking, comparable to Compound B (mp 245–247°C) .
  • Solubility : Lower aqueous solubility predicted for the target compound due to hydrophobic phenyl and methyl groups, contrasting with more polar dione derivatives .

Biological Activity

The compound 3-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic derivative that incorporates multiple bioactive moieties. This article reviews its biological activity, focusing on its potential anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidin core fused with a 1,2,4-oxadiazole ring. The presence of the oxadiazole moiety is significant as it has been associated with various biological activities including anticancer and antimicrobial effects.

PropertyValue
Molecular FormulaC19H18N4OS
Molecular Weight350.43 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit notable anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cancer cell proliferation across various lines:

  • Cytotoxicity Tests : Compounds similar to the target molecule have demonstrated IC50 values ranging from 10 µM to 20 µM against liver carcinoma cell lines (e.g., HUH7), indicating good cytotoxic activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanism of Action : The proposed mechanism involves inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibitors targeting TS have shown IC50 values as low as 0.47 µM .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Activity Against Bacteria : Similar oxadiazole derivatives have been tested against gram-positive and gram-negative bacteria. Results suggest enhanced activity against gram-positive strains such as Bacillus cereus and Bacillus thuringiensis, with some compounds showing better efficacy than traditional antibiotics .
  • Fungal Inhibition : The compound's derivatives have also been evaluated for antifungal activity, demonstrating effectiveness against various fungal strains .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study synthesized several oxadiazole derivatives and tested their cytotoxicity on HCT116 and MCF7 cancer cell lines.
    • Results indicated that compounds with similar structural features to the target compound exhibited significant antiproliferative effects.
  • Antimicrobial Testing :
    • A series of synthesized oxadiazoles were evaluated using disc diffusion methods against bacterial strains.
    • Compounds were found to possess moderate to strong antibacterial activity, particularly against gram-positive bacteria.

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